4-(Benzyloxy)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)benzamide and its derivatives involves various chemical reactions, including the Staudinger reaction and the aromatic nucleophilic substitution. For example, a series of derivatives were synthesized using ultrasound-assisted methods, showcasing the utility of green chemistry tools in enhancing reaction efficiency and yield. These methods involve the cyclo-condensation of Schiff bases with chloro acetyl chloride in the presence of catalysts and solvents, such as triethylamine and dimethyl formamide (DMF), under ultrasonication (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzamide and its derivatives has been examined using various analytical techniques, including X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These studies have provided insights into the compound's geometric parameters, electronic properties, and chemical reactivity. For instance, the structural analysis of a novel derivative using X-ray diffraction and DFT calculations revealed its crystalline form and helped to understand its antioxidant properties (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Chemical Reactions and Properties
4-(Benzyloxy)benzamide undergoes various chemical reactions that highlight its versatility and potential for further chemical modifications. The synthesis processes often result in compounds exhibiting broad spectrum biological activities, demonstrating the compound's utility in medicinal and pharmaceutical fields. These chemical reactions are not only pivotal for generating derivatives with desired biological activities but also for understanding the compound's chemical behavior and interaction with biological targets.
Physical Properties Analysis
The physical properties of 4-(Benzyloxy)benzamide derivatives, such as solubility, crystallinity, and thermal stability, have been explored to assess their suitability for various applications. The study of polyamides derived from related compounds showed that they possess high thermal stability and are capable of forming transparent, flexible, and tough films, which could be relevant for material science applications (Hsiao, Yang, & Chen, 2000).
Scientific Research Applications
Anti-Tubercular Applications : A series of derivatives of 4-(Benzyloxy)benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also exhibited non-cytotoxic nature against the human cancer cell line HeLa, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Sonochemistry in Synthesis : The synthesis of 4-(Benzyloxy)benzamide derivatives using ultrasound as a green chemistry tool has been explored. This method reduces the use of hazardous chemicals and solvents, lowers energy consumption, and increases selectivity towards the product (Nikalje et al., 2017).
Polymer Chemistry : In the field of polymer chemistry, 4-(Benzyloxy)benzamide has been utilized in the synthesis of well-defined aromatic polyamides and block copolymers. This includes the development of poly(p-benzamide) with defined molecular weight and low polydispersity, demonstrating the versatility of this compound in material science (Yokozawa et al., 2002).
Drug Discovery : The compound has been used in the discovery of new series of 2-(Benzyloxy)benzamides as TRPM8 antagonists, contributing to the advancement in drug discovery methods (Brown et al., 2013).
Antiarrhythmic Activity : N-(Piperidylalkyl)trifluoroethoxybenzamides, derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have been evaluated for oral antiarrhythmic activity. These studies contribute to the development of new antiarrhythmic agents (Banitt et al., 1977).
Antioxidant Activity : Amino-substituted benzamide derivatives, including 4-(Benzyloxy)benzamide, have shown potential as powerful antioxidants due to their capacity to scavenge free radicals. Understanding their electrochemical oxidation mechanisms helps in the development of new antioxidant agents (Jovanović et al., 2020).
Safety And Hazards
Future Directions
Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.
properties
IUPAC Name |
4-phenylmethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKRXFXJKMFKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369404 | |
Record name | 4-Benzyloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzamide | |
CAS RN |
56442-43-4 | |
Record name | 4-Benzyloxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.